Methyl 2-hydroxy-4-propargyloxybenzoate
Description
Methyl 2-hydroxy-4-propargyloxybenzoate is a synthetic aromatic ester featuring a hydroxy group at the 2-position and a propargyloxy substituent at the 4-position of the benzoate backbone. Its synthesis typically involves the propargylation of 2-hydroxy-4-hydroxybenzoic acid derivatives under alkaline conditions. For example, analogous procedures involve reacting hydroxybenzoic acid derivatives with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone, followed by purification via recrystallization . The compound’s structure is characterized by its dual functional groups—the propargyl ether, which offers reactivity for click chemistry applications, and the methyl ester, which enhances stability and solubility in organic solvents.
Properties
CAS No. |
84666-41-1 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-prop-2-ynoxybenzoate |
InChI |
InChI=1S/C11H10O4/c1-3-6-15-8-4-5-9(10(12)7-8)11(13)14-2/h1,4-5,7,12H,6H2,2H3 |
InChI Key |
MUOXLIQHDGRLBS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OCC#C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate
- Structural Differences : The title compound in has a methoxy group at the 3-position and a second propargyloxy group, whereas this compound features a hydroxy group at the 2-position.
- Synthesis : Both compounds utilize propargyl bromide and K₂CO₃ in acetone, but the starting material for the former is 4-hydroxy-3-methoxybenzoic acid, leading to distinct substitution patterns .
- Crystallography: The compound in exhibits non-classical hydrogen bonding (C–H⋯O interactions), which may influence its solid-state packing and stability. Similar interactions are plausible but unverified for this compound.
Methyl Shikimate
- Functional Groups : Methyl shikimate () is a cyclohexene carboxylic acid ester, contrasting with the aromatic benzoate backbone of this compound.

- Analytical Data : Methyl shikimate is characterized by distinct ¹H NMR (δ 3.75 for methoxy) and FTIR (C=O stretch at ~1700 cm⁻¹) signals, which overlap with those expected for this compound. However, the aromatic protons in the latter would appear as multiplets in the δ 6.5–8.0 range .
Propyl 4-Hydroxybenzoate (Propyl Paraben)
Comparative Data Table
Reactivity and Stability
- Propargyl Group Reactivity: The propargyloxy group in this compound enables participation in Huisgen cycloaddition (click chemistry), a feature absent in non-propargylated parabens .
- Ester Stability : Methyl esters generally exhibit higher hydrolytic stability compared to ethyl or propyl esters under acidic conditions, as seen in parabens .
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